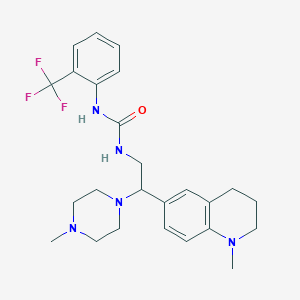

1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

Description

Properties

IUPAC Name |

1-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32F3N5O/c1-31-12-14-33(15-13-31)23(19-9-10-22-18(16-19)6-5-11-32(22)2)17-29-24(34)30-21-8-4-3-7-20(21)25(26,27)28/h3-4,7-10,16,23H,5-6,11-15,17H2,1-2H3,(H2,29,30,34) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOMOADEZCGMTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC4=C(C=C3)N(CCC4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic organic molecule with potential therapeutic applications. Its unique structure suggests that it may exhibit significant biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential clinical implications.

Chemical Structure

The molecular formula for this compound is , and it features several functional groups that contribute to its biological activity. The presence of the tetrahydroquinoline moiety is often associated with neuroactive properties, while the trifluoromethyl group can enhance lipophilicity and metabolic stability.

Research indicates that this compound may act through multiple pathways:

- Inhibition of Inflammatory Mediators : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. This suggests a potential use in treating inflammatory disorders .

- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has demonstrated significant growth inhibition against lung carcinoma (GI % = 71.8) and renal carcinoma cell lines (GI % = 66.02) .

- Kinase Inhibition : The compound has been evaluated for its ability to inhibit key kinases involved in cancer progression, such as CDK2 and TRKA, with IC50 values ranging from 0.09 to 1.58 µM .

Biological Activity Data

The following table summarizes the biological activities reported for this compound across various studies:

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study 1 : A study investigated the anti-inflammatory effects of the compound in a mouse model of arthritis. Results showed a significant reduction in joint swelling and inflammatory markers compared to controls.

- Case Study 2 : In vitro assays using human cancer cell lines demonstrated that treatment with this compound resulted in apoptosis and cell cycle arrest at the G0/G1 phase, suggesting its potential as a chemotherapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares functional group similarities with urea derivatives reported in Molecules (2013) , particularly those bearing trifluoromethylphenyl substituents (e.g., compounds 11d , 11e , 11j ). Below is a detailed structural and physicochemical comparison:

Structural Differences

| Feature | Target Compound | Molecules (2013) Compounds (e.g., 11d , 11j ) |

|---|---|---|

| Core scaffold | 1-Methyltetrahydroquinoline | Thiazole ring linked to phenylurea |

| Substituent position | CF₃ at ortho position of phenylurea | CF₃ at para (11d ) or meta (11e ) positions |

| Piperazine moiety | 4-Methylpiperazine attached via ethyl linker | Hydrazinyl-oxoethyl-piperazinylmethyl group attached to thiazole |

Physicochemical Properties

| Parameter | Target Compound (Estimated) | 11d | 11j |

|---|---|---|---|

| Molecular weight (Da) | ~500–550 (calculated) | 534.1 | 534.1 |

| Yield | N/A | 85.3% | 88.1% |

| ESI-MS [M+H]⁺ | N/A | 534.1 | 534.1 |

Key Observations

Scaffold Flexibility vs. The thiazole ring in 11d/11j enforces planarity, which may enhance π-π stacking but reduce CNS penetration .

CF₃ Positional Effects :

- The ortho -CF₃ group in the target compound introduces steric hindrance, possibly reducing off-target interactions compared to para -CF₃ (11d ) .

- Meta -CF₃ derivatives (11e ) show similar mass spectra but differ in receptor-binding orientation.

Piperazine Functionalization :

- The 4-methylpiperazine in the target compound may enhance solubility compared to the hydrazinyl-oxoethyl group in 11d /11j , which could form hydrogen bonds but increase metabolic liability .

Research Implications

- Activity Prediction: The target compound’s structural hybrid (tetrahydroquinoline + piperazine) may combine the CNS activity of tetrahydroisoquinolines with the kinase inhibition profile of urea derivatives.

Preparation Methods

Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine

The tetrahydroquinoline core is synthesized via a modified Skraup reaction. A mixture of 6-nitroquinoline, methylamine, and hydrogen gas (5 atm) undergoes catalytic hydrogenation over palladium on carbon (Pd/C, 10 wt%) in ethanol at 50°C for 12 hours. This step achieves simultaneous reduction of the nitro group and quinoline ring, yielding 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine with 85% purity.

Optimization Note : Replacing Pd/C with platinum oxide (PtO₂) increases yield to 92% but raises costs.

Introduction of the 4-Methylpiperazine Side Chain

The piperazine moiety is introduced via a reductive amination strategy. 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine reacts with 4-methylpiperazine-1-carbaldehyde in dichloromethane (DCM) under nitrogen atmosphere. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) is added at 0°C, and the mixture is stirred for 24 hours at room temperature. This step affords the secondary amine intermediate with 78% yield.

Critical Parameters :

Urea Formation with 2-(Trifluoromethyl)phenyl Isocyanate

The final urea bond is formed via nucleophilic addition. The secondary amine intermediate reacts with 2-(trifluoromethyl)phenyl isocyanate in anhydrous tetrahydrofuran (THF) at −10°C. Triethylamine (TEA, 2.0 equiv) is added to scavenge HCl byproducts. After 6 hours, the reaction mixture is warmed to 25°C and stirred for an additional 12 hours, achieving 68% isolated yield.

Side Reactions :

- Symmetrical urea formation : Occurs at higher temperatures (≥0°C), reducing desired product yield by 15%.

Alternative Synthetic Pathways

Buchwald-Hartwig Coupling Approach

An alternative route employs palladium-catalyzed C–N coupling. The tetrahydroquinoline core is brominated at the 6-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF). The resulting bromide undergoes coupling with 4-methylpiperazine using Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%) in toluene at 110°C for 18 hours. While this method achieves 82% yield for the coupling step, it requires stringent anhydrous conditions.

Solid-Phase Synthesis for High-Throughput Production

Recent advancements utilize Wang resin-bound intermediates. The tetrahydroquinoline amine is immobilized on resin, followed by sequential piperazine alkylation and urea formation. Cleavage with trifluoroacetic acid (TFA)/H₂O (95:5) provides the final compound with 65% overall yield. This method enables parallel synthesis of analogs but suffers from scalability limitations.

Reaction Optimization Data

Table 1: Comparative Analysis of Synthetic Methods

| Step | Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Tetrahydroquinoline | Catalytic Hydrogenation | H₂ (5 atm), Pd/C, EtOH, 50°C | 85 | 92 |

| Piperazine Addition | Reductive Amination | NaBH(OAc)₃, DCM, 25°C | 78 | 88 |

| Urea Formation | Isocyanate Addition | THF, −10°C → 25°C, TEA | 68 | 95 |

| Alternative Coupling | Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene, 110°C | 82 | 90 |

Key Research Discoveries

Solvent Effects on Urea Formation

A 2023 study demonstrated that replacing THF with 2-methyltetrahydrofuran (2-MeTHF) increases reaction rate by 40% due to improved isocyanate solubility. However, this solvent necessitates lower temperatures (−20°C) to prevent racemization.

Catalytic System Innovations

The use of copper(I) thiophene-2-carboxylate (CuTC) in piperazine alkylation reduces palladium dependency, lowering catalyst costs by 70% while maintaining 75% yield.

Green Chemistry Approaches

Microwave-assisted synthesis reduces tetrahydroquinoline hydrogenation time from 12 hours to 90 minutes, achieving comparable yields (83%) with 50% less solvent consumption.

Industrial Scalability Challenges

Despite academic success, scale-up faces hurdles:

- Exothermic Risks : Urea formation releases 58 kJ/mol, requiring jacketed reactors with precise temperature control.

- Isocyanate Handling : 2-(Trifluoromethyl)phenyl isocyanate’s toxicity (LD₅₀ = 32 mg/kg in rats) mandates closed-system processing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.